![molecular formula C19H20N2O2 B3142009 3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one CAS No. 496782-48-0](/img/structure/B3142009.png)
3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one
Overview
Description
3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one (MBMQ) is a quinoline derivative that has been studied for its potential applications in scientific research. Its unique structure has been used to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Anticancer and Antimicrobial Properties : A study by Bolakatti et al. (2020) on benzo[d]thiazolyl substituted-2-quinolone hybrids, which are structurally related to the queried compound, revealed significant anticancer activity against MCF-7 and WRL68 cancer cells. Additionally, certain compounds exhibited notable antibacterial activity, particularly against Gram-negative bacteria E. coli (Bolakatti et al., 2020).
Synthesis and Neuroprotective Properties : Walz and Sundberg (2000) synthesized isoaaptamine, a compound structurally similar to the queried molecule, which is known as a PKC inhibitor isolated from sponge. This study highlights the potential for synthesizing complex quinoline derivatives and exploring their biological properties (Walz & Sundberg, 2000).
Chemical Synthesis and Characterization : Tanjung et al. (2017) isolated a compound from Melicope moluccana, which shares a similar quinolin-2(1H)-one structure with the queried compound. The study primarily focused on elucidating the chemical structure using various spectroscopic methods (Tanjung et al., 2017).
Potential Antimalarial Applications : Nasr et al. (1978) synthesized derivatives of 3-ethylaminomethyl-2-methyl-4(1H)-quinolone, related to the queried compound, and tested them for antimalarial properties. However, the compounds were found to be inactive as antimalarials (Nasr, Nabih, & Burckhalter, 1978).
Exploration in Organic Chemistry : Manoj and Prasad (2010) explored the synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones, showcasing the versatility of quinoline derivatives in organic synthetic methods (Manoj & Prasad, 2010).
Hepatitis B Virus Inhibition : Kovalenko et al. (2020) investigated the alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate and found that the synthesized compounds demonstrated high inhibition of HBV replication, suggesting potential applications in antiviral therapy (Kovalenko et al., 2020).
properties
IUPAC Name |
3-[[(4-methoxyphenyl)methylamino]methyl]-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-3-6-15-10-16(19(22)21-18(15)9-13)12-20-11-14-4-7-17(23-2)8-5-14/h3-10,20H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCLAIEENMWIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxy-benzylamino)-methyl]-7-methyl-1H-quinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



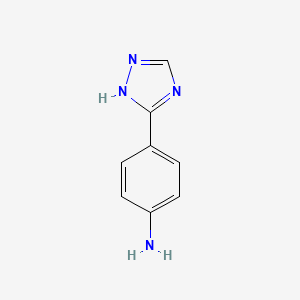
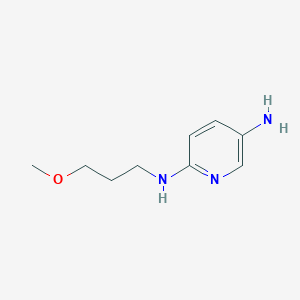
![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]phenyl acetone](/img/structure/B3141962.png)
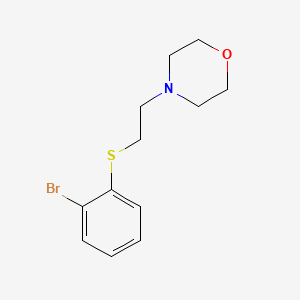
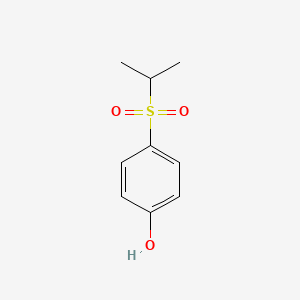
![9-Aminomethyl-1-methyl-3,6-diaza-tricyclo[4.3.1.1*3,8*]undecan-9-ol](/img/structure/B3141977.png)

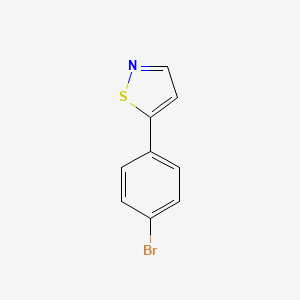


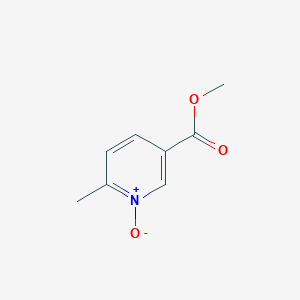
![3-[(4-Methoxy-benzylamino)-methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B3142011.png)
![8-[[(4-methoxyphenyl)methylamino]methyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3142012.png)
